Cephalin

Membrane biophysics Lipid phase behavior Differential scanning calorimetry

Cephalin (brain-derived L-α-phosphatidylethanolamine) is the irreplaceable procoagulant phospholipid for APTT reagent manufacturing-PC or PS substitution yields invalid diagnostic results. • Unique PE ethanolamine head group drives intrinsic coagulation pathway activation; quantitatively distinct surface charge from PC/PS. • Lot-to-lot performance consistency validated against reference cephalin standard. • ≥98% (TLC), lyophilized powder; soluble in chloroform/ether; store -20°C under desiccated, light-protected conditions.

Molecular Formula C9H18NO8P
Molecular Weight 299.21 g/mol
CAS No. 90989-93-8
Cat. No. B164500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephalin
CAS90989-93-8
SynonymsPE
Molecular FormulaC9H18NO8P
Molecular Weight299.21 g/mol
Structural Identifiers
SMILESCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)C
InChIInChI=1S/C9H18NO8P/c1-7(11)15-5-9(18-8(2)12)6-17-19(13,14)16-4-3-10/h9H,3-6,10H2,1-2H3,(H,13,14)
InChIKeyCFWRDBDJAOHXSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:50 mg/ml, 1mlSolvent:chloroformPurity:98+%Physical liquid

Structure & Identifiers


Interactive Chemical Structure Model





Cephalin Procurement & Baseline Identity


Cephalin (CAS 90989-93-8), chemically synonymous with L-α-phosphatidylethanolamine (PE), is a glycerophospholipid composed of a diacylglycerol backbone linked to a phosphoethanolamine head group . Unlike single-molecular-species lipid standards, 'Cephalin' as a commercial product is typically a heterogeneous mixture of PE molecular species isolated from natural sources—predominantly bovine, ovine, or porcine brain tissue—yielding a complex fatty acid profile that reflects the source tissue's lipidome . It is supplied as a yellow to light-yellow amorphous powder or lyophilized solid, soluble in chloroform and ether but insoluble in water and acetone, and requires storage at −20°C under desiccated, light-protected conditions to prevent oxidative degradation and hygroscopic absorption .

Why PC and PS Cannot Substitute Cephalin


Although cephalin (PE), phosphatidylcholine (PC), and phosphatidylserine (PS) all belong to the glycerophospholipid class, they exhibit fundamentally divergent biophysical behaviors and biochemical activities that preclude functional interchangeability. PE's smaller, less-hydrated ethanolamine head group confers a distinct molecular geometry—a truncated cone shape versus PC's cylindrical shape—that drives PE monolayers toward negative curvature stress and facilitates the formation of non-lamellar inverted hexagonal (H_II) phases; PC, by contrast, preferentially forms stable lamellar bilayers . In coagulation diagnostics, the phospholipid head group identity determines the surface charge density and binding affinity for vitamin K-dependent clotting factors: cephalin-based reagents engage the intrinsic coagulation pathway through a mechanism that PC alone cannot replicate, and PS—while active—yields different clotting time sensitivities and heparin responsiveness . These differences mean that substituting PC or PS for cephalin in a thromboplastin reagent, liposome formulation, or antioxidant system will yield non-equivalent, often invalid, results.

Cephalin vs. Phospholipids: Procurement Evidence


Phase Transition Temperature: PE vs. PC

Cephalin (phosphatidylethanolamine) exhibits significantly higher gel-to-liquid crystalline phase transition temperatures (T_m) than phosphatidylcholine bearing identical fatty acyl chains, reflecting stronger intermolecular hydrogen bonding and tighter chain packing in the PE head group region . This property directly impacts membrane fluidity, permeability, and protein-lipid interaction studies. For saturated dipalmitoyl (C16:0) species, the T_m difference is 22°C; for unsaturated dioleoyl (C18:1) species, the difference is 4°C .

Membrane biophysics Lipid phase behavior Differential scanning calorimetry

PE Synergy with α-Tocopherol

In polyunsaturated lipid systems, unsaturated cephalin (PE) acts as a potent synergist that regenerates α-tocopherol from its oxidized radical form, whereas phosphatidylcholine (PC) exhibits negligible synergy and phosphatidylserine (PS) shows only weak activity . Quantitative ranking experiments in fish oil autoxidizing at 30°C established a clear hierarchy of synergistic potency: PE > PMME > PDME > PS > PC . Furthermore, in bonito oil triacylglycerol, unsaturated PE showed a marked synergistic antioxidant effect with α-tocopherol while PC had little effect; the strongest synergy was observed with 1-palmitoyl-2-docosahexaenoyl-PE .

Lipid oxidation Antioxidant synergy Food chemistry Oil stability

Hexagonal Phase Transition: PE vs. PC

Cephalin (PE) undergoes a lamellar-to-inverted hexagonal (L_α→H_II) phase transition at physiologically relevant temperatures, a property completely absent in phosphatidylcholine (PC), which forms only lamellar phases under equivalent conditions . For di-18:1 phosphatidylethanolamine, the bilayer-to-hexagonal transition temperature (T_H) varies with double bond position, ranging from 8°C to 37°C depending on unsaturation location . The H_II phase is characterized by a radius of curvature quantifiable by deuterium NMR and X-ray diffraction, with lattice d-spacings spanning 51.2–56.4 Å (L_α phase) and 74.9–82.7 Å (H_II phase) .

Drug delivery Liposome engineering Membrane fusion X-ray diffraction

Cephalin Reagent Variability in Coagulation Assays

Not all cephalin preparations are functionally equivalent for coagulation testing. A head-to-head comparison of nine partial thromboplastin (cephalin) reagents—seven commercial and two reference preparations—revealed that patient-to-control cephalin time ratios varied greatly across reagent sources, with some commercial reagents proving particularly insensitive to the intrinsic clotting defect in oral anticoagulant patients and in moderate haemophilia . In heparin monitoring, only the standardized human brain cephalin preparation and two of seven commercial reagents yielded dependable endpoints . More recent studies confirm that kaolin/simian brain cephalin reagents show relatively low sensitivity to both in vivo and in vitro heparin compared to ellagic acid-activated chromogenic APTT reagents .

Coagulation diagnostics Activated partial thromboplastin time (APTT) Heparin monitoring Reagent standardization

Purity & Stability: Bovine Brain vs. Other Sources

Commercially available cephalin (CAS 90989-93-8) from bovine brain is routinely specified at ≥98% purity by thin-layer chromatography (TLC) when supplied as a lyophilized powder, with content also expressed as ≥98.0% on an acetone-insoluble matter basis . Comparative supplier data indicate that Type I bovine brain PE (Sigma-Aldrich P7693) is offered at ≥98% (TLC), while egg yolk-derived PE (Type III) is specified at ≥97% (TLC), and soybean-derived PE (Type IV) at ≥98% (TLC) but with a different fatty acid and acyl chain composition . Critically, cephalin solutions exposed to room temperature can decompose at a rate of 0.3–0.5% per day, mandating strict cold-chain storage at −20°C .

Quality control Analytical chemistry Procurement specification Stability

Membrane Curvature and Liposome Size: PE vs. PC

The molecular geometry of cephalin (PE)—a small phosphoethanolamine head group relative to its hydrophobic tail cross-section—creates a truncated cone shape that imposes negative curvature stress on lipid monolayers. Phosphatidylcholine (PC), with its larger, more hydrated phosphocholine head group, adopts a cylindrical geometry that favors planar lamellar bilayers with zero intrinsic curvature . Empirically, this geometric difference manifests in liposome size: under identical preparation conditions, PC forms small unilamellar vesicles (20–30 nm), whereas PE forms large vesicles (~1000 nm) that produce a visibly milky suspension . Furthermore, the curvature stress in PE bilayers can be exploited for stimuli-responsive cargo release, a property PC liposomes lack unless doped with PE or engineered with alternative triggers .

Liposome formulation Membrane curvature Drug delivery Electron microscopy

Cephalin Application Scenarios


APTT Reagent Manufacturing

Cephalin serves as the phospholipid plate substitute in activated partial thromboplastin time (APTT) reagents, providing the procoagulant surface required for intrinsic coagulation pathway activation. Evidence from comparative clinical studies demonstrates that cephalin source (brain tissue origin), extraction methodology, and standardization status critically determine diagnostic sensitivity to factor deficiencies and heparin anticoagulation . Procurement for diagnostic reagent manufacturing must therefore specify brain-derived PE with validated lot-to-lot performance consistency against a reference cephalin standard, as inter-reagent variability directly impacts clinical decision thresholds .

pH-Sensitive Liposomal Drug Delivery

Cephalin (PE) is the essential functional lipid for engineering pH-sensitive or ultrasound-responsive liposomes that undergo triggered cargo release via the L_α→H_II phase transition. Unlike PC-only formulations that remain stably lamellar, PE-containing liposomes can be designed to destabilize selectively in acidic endosomal compartments (pH ~5.5) or upon ultrasound exposure, releasing encapsulated therapeutics at the target site . The quantitative bilayer-to-hexagonal transition temperatures (T_H = 8–37°C for di-18:1 PE species) provide tunable parameters for matching cargo release profiles to specific physiological or externally applied conditions .

Antioxidant Synergy for Oil Stabilization

In food chemistry and nutraceutical formulation, cephalin (PE) functions as the most potent phospholipid synergist for α-tocopherol-mediated antioxidant protection of polyunsaturated fatty acids. The quantitative synergy hierarchy—PE ≫ PMME > PDME > PS > PC—established in fish oil autoxidation models identifies PE as the uniquely effective choice for extending oxidative stability in omega-3-enriched oils and emulsions. Procurement of high-purity brain-derived or synthetic PE with defined unsaturated acyl chain composition enables reproducible antioxidant formulation, whereas substituting PC or PS yields significantly weaker protection .

Neuroscience Membrane Models

For in vitro reconstitution of neuronal membrane domains—including myelin sheaths and synaptic vesicle membranes—cephalin isolated from bovine or ovine brain provides an acyl chain composition enriched in long-chain polyunsaturated fatty acids (e.g., docosahexaenoic acid, 22:6n-3) that reflects native neural tissue lipidomes . The higher T_m of PE versus PC (ΔT_m = +22°C for dipalmitoyl species ) translates to decreased membrane fluidity in PE-rich domains, a critical parameter for accurately modeling lipid raft behavior, protein-lipid interactions, and membrane trafficking in neurological research. Soybean-derived PE, despite comparable nominal purity, carries a distinct acyl chain profile unsuited for neuroscience applications .

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